molecular formula C16H16N2O5S B2610981 N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide CAS No. 2034405-10-0

N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide

Cat. No.: B2610981
CAS No.: 2034405-10-0
M. Wt: 348.37
InChI Key: RJMCMYOTNYQIAF-UHFFFAOYSA-N
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Description

N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide is a research chemical with the CAS Number 2034405-10-0 and a molecular formula of C16H16N2O5S, corresponding to a molecular weight of 348.37 g/mol . Its structure is defined by the SMILES notation O=C(C(=O)NCCC(c1cscc1)O)Nc1ccc2c(c1)OCO2 . This compound is offered for scientific research and development purposes. Compounds featuring the 1,3-benzodioxole scaffold, which is present in this molecule, have demonstrated significant research value across various fields. For instance, derivatives have been investigated for their ability to act as agonists for plant auxin receptors, promoting root growth in agricultural research . In cancer research, other 1,3-benzodioxole derivatives have shown potent activity in selectively killing tumor cells under conditions of glucose starvation by inhibiting mitochondrial function, highlighting a potential application in oncology studies . Furthermore, related structures have been utilized in neuropharmacological research to study entactogen-like behavioral activity . This product is supplied with a minimum purity of 95% and is available for purchase in quantities ranging from 1 mg to 100 mg . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is not for human or animal consumption.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-12(10-4-6-24-8-10)3-5-17-15(20)16(21)18-11-1-2-13-14(7-11)23-9-22-13/h1-2,4,6-8,12,19H,3,5,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMCMYOTNYQIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and thiophene derivatives. The synthesis may involve:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Thiophene Ring: This step involves the functionalization of thiophene, often through halogenation followed by substitution reactions.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiophene derivatives through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzodioxole and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Halogenating agents, Friedel-Crafts catalysts

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anti-inflammatory Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant anti-inflammatory properties. In silico studies suggest that N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies have shown favorable interactions with the enzyme's active site, indicating its potential as an anti-inflammatory agent .

Antioxidant Properties

Compounds containing thiophene and benzodioxole moieties are known for their antioxidant capabilities. The presence of these functional groups in this compound suggests it may scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways . Further detailed studies are required to elucidate the specific pathways involved.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound using a multi-step synthetic route. The characterization was performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, confirming the structure and purity of the compound .

Case Study 2: Biological Evaluation

In another study, the biological activity of the compound was evaluated against several disease models. The results demonstrated significant anti-inflammatory effects in animal models of arthritis, suggesting its potential utility in treating inflammatory diseases .

Data Table: Summary of Key Research Findings

Application AreaFindingsReferences
Anti-inflammatoryInhibition of 5-lipoxygenase; potential for treating inflammation ,
AntioxidantEffective free radical scavenger; protective against oxidative stress
AnticancerInduces apoptosis; cytotoxic effects on cancer cell lines
SynthesisMulti-step synthesis confirmed by NMR and mass spectrometry

Mechanism of Action

The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole and thiophene rings can interact with enzymes and receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include quinolinyl oxamide derivatives (QOD) and indole carboxamide derivatives (ICD). Key comparisons are summarized below:

Feature Target Compound QOD ICD
Core Structure Ethanediamide Ethanediamide Indole carboxamide
Substituents - 2H-1,3-Benzodioxol-5-yl
- 3-Hydroxy-3-(thiophen-3-yl)propyl
- 2H-1,3-Benzodioxol-5-yl
- 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl
- Biphenyl-4-yl carbonyl
- 1H-Indole-2-carboxamide
Key Functional Groups Benzodioxole (lipophilic), hydroxy-thiophene (polar) Benzodioxole (lipophilic), tetrahydroquinoline (basic, planar) Biphenyl (aromatic), indole (hydrogen-bond donor)
Biological Target Hypothesized: Falcipain-2 (malaria protease) Confirmed: Falcipain-2 inhibitor Confirmed: Falcipain-2 inhibitor
Synthetic Route Likely via coupling of benzodioxol-5-yl carboxylic acid with hydroxy-thiophene amine Synthesized via amidation of benzodioxol-5-yl carboxylic acid with tetrahydroquinolinyl amine Prepared by coupling biphenyl-4-yl carbonyl chloride with indole-2-carboxamide

Pharmacological and Biochemical Insights

  • QOD: Demonstrates potent falcipain-2 inhibition (IC₅₀ = 0.8 µM) due to its planar tetrahydroquinolinyl group, which enhances binding to the enzyme’s hydrophobic pocket . The target compound’s hydroxy-thiophenylpropyl group may reduce binding affinity compared to QOD but improve aqueous solubility.
  • ICD : Exhibits moderate activity (IC₅₀ = 2.5 µM) via indole-mediated hydrogen bonding. The target compound’s benzodioxole moiety could mimic ICD’s aromatic interactions but lacks the indole’s direct hydrogen-bonding capacity .
  • This supports the hypothesis that the target compound’s hydroxy group may enhance chelation or metabolic stability.

Structural Analysis and Characterization

  • X-ray Crystallography : The target compound’s structure would likely be confirmed via X-ray diffraction using SHELX software, as demonstrated for analogous compounds .
  • Spectroscopy : ¹H/¹³C NMR and IR would identify key functional groups (e.g., benzodioxole C-O-C stretch at ~1250 cm⁻¹, thiophene C-S absorption at ~700 cm⁻¹) .

Biological Activity

N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide, a compound featuring a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 344.43 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial activity. For instance:

  • In Vitro Studies : Compounds with similar benzodioxole structures have shown efficacy against various gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, revealing promising antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also explored the anticancer potential of benzodioxole derivatives. The mechanism of action is often linked to their ability to induce apoptosis in cancer cells:

  • Case Study : A derivative of benzodioxole was tested against human cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the role of oxidative stress in mediating these effects .

Neuroprotective Effects

The neuroprotective properties of compounds containing the benzodioxole moiety have been investigated:

  • Mechanism : These compounds are believed to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. In animal models, administration of related compounds resulted in improved cognitive function and reduced neuronal damage .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound A (similar structure)Staphylococcus aureus6.25
Compound B (similar structure)Escherichia coli12.5
Compound C (benzodioxole derivative)Pseudomonas aeruginosa>100

Table 2: Anticancer Activity in Cell Lines

Compound NameCancer Cell LineIC50 (µM)
Benzodioxole DerivativeHeLa10
Benzodioxole DerivativeMCF715

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